N-(piperidin-1-yl)biphenyl-4-carboxamide
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Overview
Description
N-(piperidin-1-yl)biphenyl-4-carboxamide is a compound that features a piperidine ring attached to a biphenyl structure via a carboxamide linkage. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various organic compounds, including medicinal products . The biphenyl structure consists of two benzene rings connected by a single bond, providing a rigid and planar framework that is often utilized in drug design and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-1-yl)biphenyl-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-1-yl)biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
N-(piperidin-1-yl)biphenyl-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of N-(piperidin-1-yl)biphenyl-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the biphenyl structure provides rigidity and planarity, facilitating proper alignment with the target site . This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(piperidin-4-yl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carboxamide
- N-(piperidin-1-yl)benzamide
- N-(piperidin-1-yl)phenylacetamide
Uniqueness
N-(piperidin-1-yl)biphenyl-4-carboxamide is unique due to its specific combination of a piperidine ring and a biphenyl structure, which imparts distinct physicochemical properties and biological activities. The presence of the carboxamide linkage further enhances its stability and potential for hydrogen bonding interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-phenyl-N-piperidin-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(19-20-13-5-2-6-14-20)17-11-9-16(10-12-17)15-7-3-1-4-8-15/h1,3-4,7-12H,2,5-6,13-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKXJWAFGBGNBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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